molecular formula C18H20O6 B012590 Combretastatin A-1 CAS No. 109971-63-3

Combretastatin A-1

Cat. No.: B012590
CAS No.: 109971-63-3
M. Wt: 332.3 g/mol
InChI Key: YUSYSJSHVJULID-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Combretastatin A-1 (CA-1) is a natural product isolated from the plant Combretum caffrum, which is commonly known as the African bush willow. CA-1 is a member of the stilbene family of compounds and has been studied for its potential anticancer and anti-inflammatory properties. It is a potent inhibitor of tubulin polymerization, which is a key process in the growth and division of cancer cells. CA-1 has been studied extensively in laboratory experiments, and is currently under clinical trials for the treatment of various types of cancer.

Scientific Research Applications

  • Antitumor and Antivascular Properties : Combretastatin A-1 is noted for its potent inhibition of microtubule assembly, both in vitro and in vivo, which contributes to its antitumor effects. This compound leads to the induction of apoptosis in proliferating human endothelial cells, enhancing cancer chemotherapy strategies (Iyer et al., 1998). Additionally, it exhibits antivascular properties, making it a candidate for targeting the tumor vasculature (Li et al., 1998).

  • Phototherapeutic and Biomedical Research Tool : As a photoswitchable microtubule inhibitor, this compound can serve as a valuable tool in cell biology research. Its derivatives, like photoisomerized azo-combretastatin A4, show enhanced potency in cellular culture, indicating potential as phototherapeutic agents (Castle & Odde, 2015).

  • Clinical Trials and Tumor Treatment : Various forms of combretastatin, including A-4, have progressed to clinical trials for the treatment of solid tumors. These compounds induce vascular-mediated tumor necrosis in animal models and are being evaluated for their efficacy in various cancers (Tozer et al., 2002).

  • Enhancing Effects of Radiation Therapy : Combretastatin A-4 prodrug has demonstrated effectiveness in enhancing the antitumor effects of radiation therapy, particularly in the KHT sarcoma model, by causing rapid vascular shutdown and concentration-dependent direct cell killing (Li et al., 1998).

  • Potential for Clinical Development : Research indicates that certain derivatives, like this compound phosphate, are more potent against well-vascularized tumors than their predecessors, suggesting their potential for clinical development (Holwell et al., 2002).

  • Broader Pharmacological Effects : Beyond its anticancer properties, Combretastatin A-4 and its derivatives also show antioxidant, anti-inflammatory, and antimicrobial effects, broadening their potential applications in pharmacology (Karatoprak et al., 2020).

Mechanism of Action

Target of Action

Combretastatin A-1 primarily targets the β-subunit of tubulin . Tubulin is a key protein involved in the formation of microtubules, which are essential for maintaining cell structure, motility, intercellular transport, and cell division .

Mode of Action

This compound interacts with its target by binding to the colchicine site on the β-subunit of tubulin . This binding inhibits tubulin polymerization, which prevents cancer cells from producing microtubules . This interaction leads to changes in the shape of vasculature endothelial cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tubulin polymerization pathway . By inhibiting this pathway, this compound disrupts the formation of microtubules, which are crucial for various cellular functions . Additionally, this compound phosphate has been found to down-regulate proteins related to the pathway of p-AKT, Mcl-1, and Wnt/β-catenin, comprising GSK-3βSer9 and β-catenin .

Pharmacokinetics

This compound is a water-soluble prodrug that the body can rapidly metabolize . It is predominantly excreted into urine and feces . The pharmacokinetic profile of this compound is complex, with up to 14 metabolites being detected in the plasma .

Result of Action

The result of this compound’s action is the induction of cell apoptosis in proliferating endothelial cells . This is achieved through the destabilization of tubulin . Additionally, it causes a change in shape in vasculature endothelial cells, leading to a variety of effects that result in necrosis of the tumor core .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Combretastatin A-1 has shown promise in preclinical and clinical trials. It is currently designated an orphan drug by the FDA, and is in Phase I clinical trials for relapsed and refractory acute myeloid leukemia and myelodysplastic syndrome . Future studies may focus on tumor genetic mapping, particularly from previous responders, to boost the success of these compounds .

Biochemical Analysis

Biochemical Properties

Combretastatin A-1 plays a significant role in biochemical reactions. It inhibits tubulin polymerization by reversibly binding to the colchicine binding sites . This interaction with tubulin, a globular protein, disrupts the microtubule network within a cell, which is crucial for cell division and intracellular transport .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits tumor growth by a novel antivascular and antineogenesis mechanism in which it stops blood flows to the blood vessels causing necrosis . It also down-regulates proteins related to the pathway of p-AKT, Mcl-1, and Wnt/β-catenin, comprising GSK-3βSer9 and β-catenin .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to the colchicine binding sites on tubulin, inhibiting its polymerization and disrupting the microtubule network . This disruption leads to cell cycle arrest and ultimately cell death .

Temporal Effects in Laboratory Settings

Over time, this compound has shown consistent cytotoxic activities against a wide variety of cancer cell lines

Dosage Effects in Animal Models

In murine models, this compound exhibits in vivo efficacy against a wide variety of tumor types

Metabolic Pathways

It is known to interact with tubulin, a key protein in the microtubule network, suggesting it may play a role in cellular metabolism .

Transport and Distribution

Its ability to bind to tubulin suggests it may be transported along the microtubule network .

Subcellular Localization

The subcellular localization of this compound is likely associated with the microtubule network due to its binding affinity for tubulin

Properties

IUPAC Name

3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O6/c1-21-13-8-7-12(16(19)17(13)20)6-5-11-9-14(22-2)18(24-4)15(10-11)23-3/h5-10,19-20H,1-4H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSYSJSHVJULID-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701028842
Record name Combretastatin A-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109971-63-3
Record name Combretastatin A1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109971-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Combretastatin A-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109971633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Combretastatin A-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COMBRETASTATIN A-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2222ATS339
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Combretastatin A-1
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Combretastatin A-1
Reactant of Route 3
Reactant of Route 3
Combretastatin A-1
Reactant of Route 4
Reactant of Route 4
Combretastatin A-1
Reactant of Route 5
Reactant of Route 5
Combretastatin A-1
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Combretastatin A-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.